molecular formula C14H13N2NaO4S B12336189 Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate

Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate

Cat. No.: B12336189
M. Wt: 328.32 g/mol
InChI Key: UMQPHVVVUAWLTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamido group with a thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C14H13N2NaO4S

Molecular Weight

328.32 g/mol

IUPAC Name

sodium;2-[(2-amino-3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H14N2O4S.Na/c1-7-6-9(14(18)19)13(21-7)16-12(17)8-4-3-5-10(20-2)11(8)15;/h3-6H,15H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1

InChI Key

UMQPHVVVUAWLTM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-amino-3-methoxybenzoic acid and 5-methylthiophene-3-carboxylic acid. These compounds undergo a series of reactions, including amide bond formation and subsequent sodium salt formation, under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield. The process may also incorporate green chemistry principles to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamido or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.

Comparison with Similar Compounds

    2-Amino-3-methoxybenzoic acid: Shares the benzamido group but lacks the thiophene ring.

    5-Methylthiophene-3-carboxylic acid: Contains the thiophene ring but lacks the benzamido group.

Uniqueness: Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties

Biological Activity

Overview of Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate

This compound is a synthetic compound that may exhibit various biological activities due to its structural features, which include a thiophene ring and an amide functional group. Compounds with similar structures are often investigated for their potential pharmacological properties.

Antimicrobial Activity

Compounds containing thiophene and amine functionalities have been studied for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of bacteria and fungi, potentially through mechanisms that disrupt cellular processes or interfere with membrane integrity.

Anticancer Properties

The presence of aromatic amines and carboxylate groups in the structure suggests potential anticancer activity. Studies on related compounds have shown that they can induce apoptosis in cancer cells, inhibit cell proliferation, and alter signaling pathways associated with cancer progression.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some related compounds have been shown to inhibit enzymes like acetylcholinesterase or proteases, which could be beneficial in treating neurodegenerative diseases or viral infections.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiophene derivatives, this compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A research article explored the anticancer effects of a series of thiophene derivatives on human breast cancer cell lines. The study found that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential for further development as an anticancer drug.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureBiological Activity
Thiophene RingAntimicrobial, Anticancer
Amino GroupEnzyme inhibition
Carboxylate GroupAnti-inflammatory

Pharmacokinetics and Toxicology

Preliminary studies suggest that the compound has favorable pharmacokinetic properties, including good solubility and moderate permeability. Toxicological assessments indicate low cytotoxicity in non-cancerous cell lines, making it a candidate for further research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.